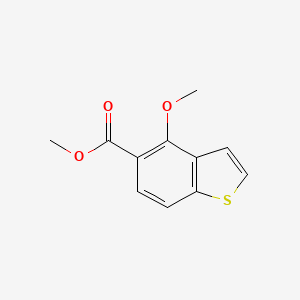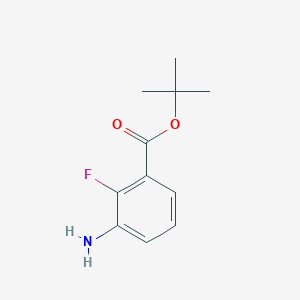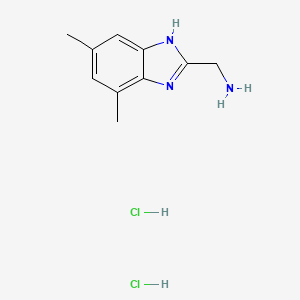
3-Bromobut-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromobut-3-en-2-ol is an organic compound with the molecular formula C4H7BrO. It is a primary alcohol with a bromine atom attached to a butene chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromobut-3-en-2-ol can be synthesized through the reaction of but-3-en-2-ol with hydrobromic acid (HBr). The reaction involves the abstraction of a proton by the oxygen atom of but-3-en-2-ol, followed by the loss of a water molecule, leading to the formation of an allyl carbocation. This carbocation is stabilized by the delocalization of electrons, resulting in a mixture of 3-bromobut-1-ene and 1-bromobut-2-ene .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where but-3-en-2-ol is reacted with hydrobromic acid under controlled conditions. The reaction is monitored to ensure the optimal yield of the desired product, and the mixture is then purified to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromobut-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming but-3-en-2-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of but-3-en-2-one or but-3-enoic acid.
Reduction: Formation of but-3-en-2-ol.
Substitution: Formation of but-3-en-2-ol or but-3-en-2-amine.
Applications De Recherche Scientifique
3-Bromobut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromobut-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-3-buten-1-ol
- 2-Bromo-3-buten-1-ol
- 1-Bromo-3-buten-2-ol
Uniqueness
3-Bromobut-3-en-2-ol is unique due to its specific structure, which allows for a variety of chemical reactions and interactions. Its combination of a bromine atom and a hydroxyl group on a butene chain provides distinct reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C4H7BrO |
|---|---|
Poids moléculaire |
151.00 g/mol |
Nom IUPAC |
3-bromobut-3-en-2-ol |
InChI |
InChI=1S/C4H7BrO/c1-3(5)4(2)6/h4,6H,1H2,2H3 |
Clé InChI |
UMCYSPFKWHNRET-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide](/img/structure/B13477857.png)
![2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13477858.png)


![3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13477874.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

![2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
![5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)

